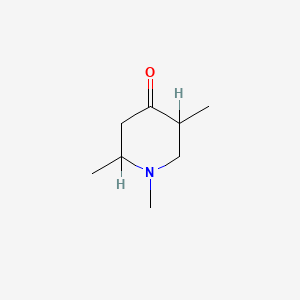

1,2,5-Trimethylpiperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,5-trimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHHMWWQNKUPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(CN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338768 | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7516-33-8 | |

| Record name | 1,2,5-Trimethyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7516-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,5-Trimethylpiperidin-4-one chemical properties and structure

An In-depth Technical Guide to 1,2,5-Trimethylpiperidin-4-one

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a synthetic organic compound that serves as a key intermediate in the production of various pharmaceuticals, including the opioid analgesic Promedol.[1] Its chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [2][3][4][5][6][7] |

| Molecular Weight | 141.21 g/mol | [2][4][6][7][8] |

| Boiling Point | 203.362 °C at 760 mmHg | [3][5][8] |

| Density | 0.917 g/cm³ | [3][5] |

| Flash Point | 71.126 °C | [3][5][8] |

| Topological Polar Surface Area | 20.3 Ų | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2][4] |

| Hydrogen Bond Acceptor Count | 2 | [2][4] |

| XLogP3-AA | 0.7 | [2] |

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical nomenclature and registration systems.

| Identifier | Value |

| IUPAC Name | This compound[2][4] |

| CAS Number | 7516-33-8[2][3][6] |

| SMILES | CC1CC(=O)C(CN1C)C[2][4][7] |

| InChI | InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3[2][4][9] |

| InChIKey | VQHHMWWQNKUPKH-UHFFFAOYSA-N[2][4][9] |

| Synonyms | 1,2,5-Trimethyl-4-piperidone, 4-Piperidinone, 1,2,5-trimethyl-[2][3][4][6] |

Below is a 2D visualization of the chemical structure of this compound.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis

A documented method for the synthesis of this compound involves the reaction of isopropenyl-2-chloropropylketone with methylamine.[1] This procedure is outlined as an improved method for producing the compound, which is a semi-product for the synthesis of the drug promedol.[1]

Objective: To synthesize this compound.

Materials:

-

Isopropenyl-2-chloropropylketone solution in methylene chloride

-

Aqueous solution of methylamine (25%)[1]

-

Methylene chloride

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

The reaction is initiated by interacting a solution of isopropenyl-2-chloropropylketone in methylene chloride with an aqueous solution of methylamine.[1] The molar ratio of the chlorinated ketone to methylamine should be maintained at 1:(2-2.25).[1]

-

The reaction mixture is maintained at a temperature not exceeding 40-45 °C with constant stirring for 2 hours.[1]

-

After the reaction period, the mixture is cooled to room temperature and transferred to a separatory funnel.[1]

-

The lower organic layer is separated and transferred to a distillation flask. The aqueous layer is discarded.[1]

-

Methylene chloride is stripped from the organic layer at atmospheric pressure.[1]

-

The remaining residue is distilled under vacuum (boiling point of 56 °C at 3 mm Hg) to yield the final product, this compound.[1]

This method reportedly improves upon previous syntheses by reducing the process duration, eliminating secondary stages like steaming and extraction, and decreasing raw material consumption.[1]

Reactivity and Applications

This compound is a versatile building block in organic synthesis. Its primary application is in the pharmaceutical industry as a key intermediate for synthesizing various drugs.[1][3] It is also utilized in the agrochemical industry for the production of pesticides and herbicides.[3] The reactivity of the piperidone ring system allows for a range of chemical transformations, making it a valuable component in the creation of complex molecules.[3]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹³C NMR Spectroscopy: Spectral data for this compound is available and has been recorded on instruments such as the Varian HA-100.[2][9]

-

Mass Spectrometry (GC-MS): GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[2][9]

The logical workflow for the identification and characterization of this compound is depicted below.

Caption: Workflow for synthesis and characterization.

References

- 1. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]

- 2. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1,2,5-Trimethyl-4-piperidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 7516-33-8 | HAA51633 [biosynth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1,2,5-Trimethylpiperidin-4-one (CAS 7516-33-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1,2,5-Trimethylpiperidin-4-one (CAS number: 7516-33-8), a heterocyclic ketone with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available physicochemical data, outlines a known synthetic protocol, and discusses the general biological potential of the broader class of piperidin-4-one derivatives. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Introduction

This compound is a substituted piperidinone, a class of compounds recognized for its utility as a versatile building block in organic synthesis.[1] The piperidine scaffold is a prevalent structural motif in a wide array of natural products and synthetic drugs, exhibiting a range of biological activities.[2] This guide aims to consolidate the technical information available for this compound to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note the discrepancy in the reported boiling points, which may be due to different experimental conditions or purities of the samples.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 7516-33-8 | [1][3] |

| Molecular Formula | C₈H₁₅NO | [1][3] |

| Molecular Weight | 141.21 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Piperidinone, 1,2,5-trimethyl-; 1,2,5-Trimethyl-4-piperidone | [1] |

| Appearance | Not explicitly stated, likely a liquid | [4] |

| Boiling Point | 203.362 °C at 760 mmHg | [1] |

| 2030.36 °C (likely a typographical error) | [5] | |

| Density | 0.917 g/cm³ | [1] |

| Flash Point | 71.126 °C | [1] |

| LogP | 0.85350 | [3] |

| Topological Polar Surface Area | 20.3 Ų | [6] |

Synthesis

The synthesis of this compound can be achieved through the reaction of isopropenyl-2-chloropropyl ketone with an aqueous solution of methylamine.[7] This method is outlined in a patent and is presented here as a procedural protocol.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isopropenyl-2-chloropropyl ketone (as a 20-30% solution in methylene chloride)

-

31% aqueous solution of methylamine

-

Methylene chloride

-

Water

Equipment:

-

Round-bottomed 4-necked reactor

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge a round-bottomed 4-necked reactor equipped with a reflux condenser, dropping funnel, thermometer, and stirrer with 90 ml (27.9 g, 0.9 mol) of a 31% aqueous solution of methylamine.[7]

-

Gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropyl ketone in methylene chloride (50.36 g, 0.4 mol of the ketone) to the methylamine solution while maintaining the temperature between 20-30 °C.[7]

-

After the addition is complete, heat the reaction mixture to 40-45 °C and maintain this temperature with constant stirring for 2 hours.[7]

-

Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.[7]

-

Transfer the organic layer to a distillation flask and evaporate the methylene chloride.[7]

-

Perform vacuum distillation of the residue to obtain the target product, this compound. The reported yield for this method is 84.9%.[7]

A workflow for this synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Characterization

Table 2: Summary of Available Spectroscopic Data

| Technique | Data Availability and Details | Source(s) |

| ¹³C NMR | Spectra are available on SpectraBase, recorded in neat liquid and CDCl₃. | [8] |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available on SpectraBase. | [8] |

| ¹H NMR | Specific data for this compound was not found in the searched resources. | |

| Infrared (IR) Spectroscopy | Specific data for this compound was not found in the searched resources. |

Researchers requiring detailed spectral analysis are advised to consult the referenced databases or perform their own characterization.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not extensively reported. However, the broader class of piperidin-4-one derivatives has been investigated for various pharmacological activities, including antimicrobial, anticancer, and anti-HIV properties.[9][10] These activities are often attributed to the ability of the piperidinone scaffold to serve as a pharmacophore that can be suitably modified to interact with various biological targets.[9]

For instance, some piperidin-4-one derivatives have shown significant antibacterial and antifungal activity.[11] The proposed mechanism for some of these compounds involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram is presented below based on the general activities of substituted piperidin-4-ones. This is a logical representation and not a confirmed pathway for this specific compound.

Caption: A logical diagram of the potential mechanism of action for antimicrobial piperidin-4-one derivatives.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[11] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[11]

Conclusion

This compound (CAS 7516-33-8) is a valuable chemical intermediate with well-defined physicochemical properties. While a synthetic route has been established, there is a need for more detailed, publicly available spectroscopic and biological activity data. The information presented in this guide serves as a foundational resource for researchers and professionals working with this compound, enabling its effective use in the development of new pharmaceuticals and other chemical entities. Further research into the specific biological effects and mechanisms of action of this compound is warranted.

References

- 1. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 4-Piperidinone, 1,2,5-triMethyl- | CAS#:7516-33-8 | Chemsrc [chemsrc.com]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 7516-33-8 | HAA51633 [biosynth.com]

- 6. 1,2,5-Trimethyl-4-piperidinone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Spectroscopic Profile of 1,2,5-Trimethylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,2,5-Trimethylpiperidin-4-one (CAS No: 7516-33-8), a key intermediate in pharmaceutical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₅NO

-

Molecular Weight: 141.21 g/mol

-

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | m | 1H | H-2 |

| ~2.5 - 2.7 | m | 1H | H-5 |

| ~2.4 | s | 3H | N-CH₃ |

| ~2.3 - 2.4 | m | 2H | H-3 (axial & equatorial) |

| ~2.1 - 2.2 | m | 2H | H-6 (axial & equatorial) |

| ~1.1 | d | 3H | C5-CH₃ |

| ~1.0 | d | 3H | C2-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~210 | C=O (C-4) |

| ~65 | C-2 |

| ~55 | C-6 |

| ~45 | N-CH₃ |

| ~42 | C-5 |

| ~40 | C-3 |

| ~15 | C2-CH₃ |

| ~12 | C5-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2970 - 2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1460 | Medium | C-H Bend | CH₂/CH₃ |

| ~1375 | Medium | C-H Bend | CH₃ |

| ~1250 - 1050 | Medium-Strong | C-N Stretch | Tertiary Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 141 | High | [M]⁺ (Molecular Ion) |

| 126 | Medium | [M - CH₃]⁺ |

| 98 | Medium | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |

| 84 | High | [C₅H₁₀N]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a 30° pulse angle, a relaxation delay of 1.0 seconds, and an acquisition time of 3.0 seconds. A total of 16 scans are collected.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 1024 scans are collected.

-

Data Processing: The free induction decay (FID) is processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. Phase and baseline corrections are applied. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A total of 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum is converted to absorbance.

Mass Spectrometry

-

Sample Preparation: A 1 mg/mL solution of this compound is prepared in methanol.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is employed, consisting of a gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) interfaced with a mass spectrometer operating in electron ionization (EI) mode.

-

GC Conditions: The injector temperature is set to 250°C. The oven temperature program begins at 50°C, holds for 2 minutes, then ramps to 250°C at a rate of 10°C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL sample is injected in split mode (10:1).

-

MS Conditions: The ion source temperature is maintained at 230°C and the quadrupole temperature at 150°C. The electron energy is set to 70 eV. Data is acquired in full scan mode over a mass range of m/z 40-400.

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Stereochemistry and Conformational Analysis of 1,2,5-Trimethylpiperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of 1,2,5-trimethylpiperidin-4-one, a key intermediate in the synthesis of pharmaceuticals such as the analgesic drug promedol.[1] The guide delves into the structural isomers, preferred conformations, and the influence of substituent orientations on the piperidine ring. Methodologies for stereochemical investigation, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are detailed. Quantitative data from relevant studies are summarized, and logical workflows for conformational analysis are presented to aid researchers in this field.

Introduction

This compound is a substituted heterocyclic ketone with a piperidine core. The presence of three chiral centers at the C2, C5, and potentially the nitrogen atom (in its quaternary form or in certain derivatives) leads to a variety of stereoisomers. The conformational flexibility of the six-membered piperidine ring, which typically adopts a chair conformation, is a critical determinant of the molecule's physical, chemical, and biological properties. Understanding the stereochemical and conformational landscape of this molecule is paramount for its application in medicinal chemistry and drug design.

Stereoisomers of this compound

The presence of methyl groups at the C2 and C5 positions of the piperidine ring results in the possibility of cis and trans diastereomers. Each of these diastereomers can exist as a pair of enantiomers. The product of condensing this compound with aniline has been investigated by NMR spectroscopy, revealing the presence of three isomers that differ in the configuration of the methyl groups at C2 and C5 of the piperidine ring, as well as Z,E isomerism about the C=N bond.[2]

A logical workflow for the identification and characterization of these stereoisomers is presented below.

Caption: Workflow for the separation and characterization of this compound stereoisomers.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the piperidine ring. However, the presence of substituents can lead to the existence of twist-boat conformations. The orientation of the methyl groups (axial or equatorial) significantly influences the stability of the conformers.

Chair Conformations

For the piperidine ring, two chair conformations are in equilibrium. The relative stability of these conformers is determined by the steric interactions of the substituents. Generally, substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. In the case of this compound, the conformational equilibrium will depend on the relative stereochemistry of the C2 and C5 methyl groups.

Twist-Boat Conformations

While generally higher in energy, twist-boat conformations can be populated, particularly in derivatives where certain interactions destabilize the chair form.[3]

The conformational analysis of piperidin-4-ones can be systematically approached as illustrated in the following diagram.

Caption: Logical workflow for the conformational analysis of a this compound stereoisomer.

Quantitative Data

The following tables summarize the types of quantitative data obtained from spectroscopic and computational studies for the conformational analysis of substituted piperidin-4-ones. While specific data for all stereoisomers of this compound is not exhaustively available in the literature, these tables serve as a template for the presentation of such data.

Table 1: Representative ¹H NMR Coupling Constants (J) for Piperidine Ring Protons

| Coupling (Hz) | Chair Conformer (Axial-Axial) | Chair Conformer (Axial-Equatorial) | Chair Conformer (Equatorial-Equatorial) |

| ³J(H,H) | ~10-13 | ~2-5 | ~2-5 |

Table 2: Calculated Relative Conformational Energies

| Stereoisomer | Conformer | Method | Relative Energy (kcal/mol) |

| cis-1,2,5-trimethyl | Chair (2e, 5e) | DFT | 0.0 (Reference) |

| cis-1,2,5-trimethyl | Chair (2a, 5a) | DFT | > 5.0 |

| cis-1,2,5-trimethyl | Twist-Boat | DFT | ~3-5 |

| trans-1,2,5-trimethyl | Chair (2e, 5a) | DFT | 0.0 (Reference) |

| trans-1,2,5-trimethyl | Chair (2a, 5e) | DFT | ~1-2 |

| trans-1,2,5-trimethyl | Twist-Boat | DFT | ~4-6 |

Note: The values in Table 2 are illustrative and would need to be determined through specific computational studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of the stereochemistry and conformational analysis of this compound.

Synthesis of this compound

A reported method involves the reaction of isopropenyl-2-chloropropylketone in methylene chloride with an aqueous solution of methylamine at a molar ratio of 1:(2-2.25).[1] The reaction is carried out at a temperature not exceeding 40-45°C.[1] The organic layer is then separated, the solvent is evaporated, and the product is purified by vacuum distillation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe chemical shifts and coupling constants.

-

¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign proton and carbon signals unequivocally.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra to determine through-space proximities of protons, which is critical for elucidating relative stereochemistry and conformational preferences.

Single-Crystal X-ray Crystallography

-

Crystallization: Grow single crystals of a purified stereoisomer or a suitable derivative by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A review of crystallization procedures for piperidin-4-ones suggests that ethanol is a commonly used solvent.[3][4]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data. The final refined structure will provide precise bond lengths, bond angles, and torsion angles, offering a definitive view of the solid-state conformation.

Computational Modeling

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometries of the identified conformers and calculate their relative energies using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set.

-

NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data to aid in the assignment of conformations in solution.

Conclusion

The stereochemistry and conformational analysis of this compound are complex yet crucial for understanding its properties and applications, particularly in the synthesis of pharmaceuticals. A combination of synthesis, separation, and advanced analytical techniques, including NMR spectroscopy and X-ray crystallography, complemented by computational modeling, is essential for a thorough characterization. This guide provides a framework for researchers to approach the study of this important molecule, from the elucidation of its stereoisomers to the detailed analysis of its conformational landscape. The regio- and stereochemical features of its reactions, such as those with chalcone, further highlight the importance of a deep understanding of its three-dimensional structure.[5][6]

References

Biological Activity of 1,2,5-Trimethylpiperidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-trimethylpiperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, primarily recognized as a precursor to a range of synthetic opioids. While the broader class of piperidin-4-ones exhibits diverse biological activities including antimicrobial, antiviral, and anticancer properties, derivatives of this compound are most prominently associated with potent analgesic effects mediated through interaction with the central nervous system. This technical guide provides an in-depth overview of the biological activity of these specific derivatives, with a focus on their role as opioid receptor modulators.

Analgesic Activity of Promedol and its Analogs

The most notable derivative of this compound is trimeperidine, commercially known as Promedol. It is a synthetic opioid analgesic that is structurally an analog of prodine. Developed in the 1950s, Promedol has been utilized for the management of moderate to severe pain.

The analgesic and sedative effects of Promedol stem from its action on the central nervous system, where it reduces the perception of pain impulses. Its mechanism of action is primarily through binding to opioid receptors. Like other opioids, its use is associated with side effects such as nausea, vomiting, itching, and respiratory depression.

Quantitative Data on Analgesic Potency

The analgesic potency of trimeperidine and its isomers has been evaluated in various studies. It is reported to be approximately half as potent as morphine. The activity is stereospecific, with the γ-isomer (trimeperidine) and the β-isomer (isopromedol) being the active forms.

| Compound | Relative Analgesic Potency (Morphine = 1) | Receptor Target | Reference |

| Trimeperidine (Promedol) | ~0.5 | μ-opioid receptor | |

| Isopromedol | Active isomer | μ-opioid receptor |

Mechanism of Action: Opioid Receptor Modulation

The primary mechanism of action for the analgesic effects of this compound derivatives like Promedol is their interaction with opioid receptors in the central nervous system. These G-protein coupled receptors, particularly the μ-opioid receptor, are the main targets.

Binding of these derivatives to μ-opioid receptors initiates a signaling cascade that leads to a decrease in neuronal excitability and the inhibition of pain signal transmission. This is achieved through the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.

Caption: Opioid receptor signaling pathway for this compound derivatives.

Experimental Protocols

Synthesis of [(2S,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate (Promedol)

A common synthetic route to Promedol involves the reaction of 1,2,5-trimethyl-piperidone-4 with phenyl lithium. The resulting tertiary alcohol is then esterified.

-

Step 1: Grignard Reaction

-

To a solution of phenyl lithium in diethyl ether, add 1,2,5-trimethyl-piperidone-4 in a molar ratio of 1.17:1.

-

Maintain the reaction at the boiling point of diethyl ether (approximately 40°C) with vigorous stirring.

-

-

Step 2: Esterification

-

Treat the reaction mixture with a 1.70 molar excess of propionyl chloride relative to the starting piperidone.

-

After the initial reaction, the mixture is worked up by alkalization and distillation.

-

The resulting material undergoes a second acylation with a 0.76 molar excess of propionyl chloride and is left to stand for 10 hours to ensure complete esterification.

-

Caption: Synthetic workflow for Promedol.

In Vivo Analgesic Activity Assay (Mouse Hot-Plate Test)

The hot-plate test is a standard method to assess the analgesic efficacy of compounds in animal models.

-

Animal Model: Male Swiss albino mice are typically used.

-

Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Acclimatize the mice to the testing room for at least one hour before the experiment.

-

Administer the test compound (e.g., a derivative of this compound) or a vehicle control intraperitoneally or subcutaneously.

-

At predetermined time intervals (e.g., 15, 30, 60, and 120 minutes) after administration, place each mouse on the hot plate.

-

Record the latency to a nociceptive response, such as licking of the hind paws or jumping.

-

A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

-

Data Analysis: The increase in latency time compared to the control group is indicative of analgesic activity.

Conclusion

The derivatives of this compound represent a class of compounds with well-established and potent analgesic activity, primarily through their action as μ-opioid receptor agonists. The extensive research on promedol provides a solid foundation for understanding the structure-activity relationships within this chemical series for analgesic effects. While the exploration of other biological activities for this specific scaffold appears limited in publicly available literature, the known diverse bioactivities of the broader piperidin-4-one class suggest that further investigation into non-opioid applications of this compound derivatives could be a promising area for future drug discovery efforts.

Unlocking Therapeutic Potential: A Technical Guide to Novel Piperidin-4-One Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of novel piperidin-4-one compounds. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and a mechanistic understanding of their modes of action to facilitate further research and drug development in this promising area.

Therapeutic Applications of Piperidin-4-one Compounds

Piperidin-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new therapeutics for a variety of diseases. The inherent structural features of the piperidin-4-one nucleus allow for facile chemical modification, enabling the synthesis of extensive compound libraries with diverse biological profiles. Key therapeutic areas where these compounds have shown significant potential include oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of piperidin-4-one derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the lung, breast, prostate, colon, and pancreas.[1][2] One of the most extensively studied compounds is 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), a synthetic analog of curcumin.[1][2] EF24 has demonstrated significantly greater potency than its parent compound, with IC50 values in the low micromolar range against various cancer cell lines.[1][2][3] The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[1][4]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Piperidin-4-one derivatives, particularly those incorporating a thiosemicarbazone moiety, have emerged as a promising class of antimicrobial compounds.[5][6] These derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as various fungal strains.[5][7] The introduction of the thiosemicarbazone group appears to be crucial for enhancing the antifungal activity of the piperidin-4-one scaffold.[5]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Several N-substituted 3,5-bis(benzylidene)piperidin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory properties.[8][9] These compounds have been shown to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] Their mechanism of action is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10]

Neuroprotective Activity

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease represent a significant unmet medical need. Certain piperidine derivatives have shown promise as neuroprotective agents. For instance, piperine analogues have been found to protect neuronal cells from oxidative stress-induced damage through the activation of the Nrf2/Keap1 pathway.[11][12] Additionally, ligands of the sigma-1 receptor, a chaperone protein involved in cellular stress responses, which can be based on a piperidine scaffold, have demonstrated neuroprotective effects in models of ischemic stroke.[13]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for representative piperidin-4-one compounds across different therapeutic areas, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Piperidin-4-one Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| EF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one) | A549 (Lung) | MTT | 6.47 - 25.08 | [14] |

| H1650 (Lung) | MTT | 6.1 - 6.8 | [1] | |

| LLC (Lung) | MTT | 6.1 - 6.8 | [1] | |

| SW13 (Adrenocortical) | MTT | 6.5 | [1] | |

| H295R (Adrenocortical) | MTT | 5.0 | [1] | |

| Various Cell Lines | Cytotoxicity | 0.7 - 1.3 | [3] | |

| Compound 81 (asymmetric EF24 analogue) | A549, LLC, H1650 (Lung) | Cytotoxicity | 6.1 - 6.8 | [1] |

| EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone) | RAW264.7 (Macrophage) | NF-κB DNA binding | ~5 | [10] |

Table 2: Antimicrobial Activity of Piperidin-4-one Thiosemicarbazone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiosemicarbazone Derivatives | Vibrio cholerae | 1.562 - 6.250 | [6] |

| Staphylococcus aureus | 1.562 - 6.250 | [6] | |

| Bacillus spp. | 1.562 - 6.250 | [6] | |

| Compound 14 | Gram-positive bacteria | 0.06 - 0.12 | [7] |

| Compound 13 | S. epidermidis | 15.6 | [7] |

| M. luteus | 62.5 | [7] | |

| Pyrrolidino & Piperidino derivatives | M. tuberculosis | 0.5 - 4 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel piperidin-4-one compounds, based on established literature procedures.

Synthesis Protocols

3.1.1. General Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [15][16][17]

-

Reaction Setup: To a solution of a substituted aromatic aldehyde (20 mmol) and ethyl methyl ketone (10 mmol) in ethanol (50 mL), add ammonium acetate (10 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, pour the mixture into crushed ice. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol to afford the desired 2,6-diaryl-3-methyl-4-piperidone.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

3.1.2. Synthesis of 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24) [18]

-

Reaction Setup: Bubble hydrogen chloride gas into a solution of 4-piperidone hydrochloride monohydrate (19.5 mmol) in glacial acetic acid (80 mL) until a clear solution is obtained (approximately 15 minutes).

-

Aldol Condensation: To the reaction mixture, add 2-fluorobenzaldehyde (56.5 mmol) and leave the mixture at room temperature for 48 hours.

-

Isolation and Purification: The resulting crystals are filtered, washed sequentially with absolute ethanol (50 mL) and diethyl ether (50 mL), and then dried to yield EF24 as a yellow crystalline solid.

Biological Assay Protocols

3.2.1. In Vitro Anticancer Activity (MTT Assay) [14][19]

-

Cell Seeding: Seed cancer cells (e.g., A549, H1650) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test piperidin-4-one compound (typically ranging from 0.1 to 100 µM) and incubate for 24 to 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.2.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [5][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test piperidin-4-one compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of piperidin-4-one compounds are underpinned by their ability to modulate key cellular signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB pathway is a critical regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. The curcumin analog EF24 has been shown to be a potent inhibitor of this pathway.[4][21][22][23] EF24 exerts its inhibitory effect by directly targeting and inhibiting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.[21][22]

Figure 1. Inhibition of the NF-κB signaling pathway by EF24.

Activation of the Nrf2/Keap1 Pathway

The Nrf2/Keap1 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Piperine analogues have been shown to activate this pathway, thereby protecting neuronal cells from oxidative damage.[11][12][24]

Figure 2. Activation of the Nrf2/Keap1 pathway by piperine analogues.

Experimental and Logical Workflows

A systematic approach is crucial for the discovery and development of novel piperidin-4-one-based therapeutics. The following workflow outlines the key stages, from initial compound synthesis to preclinical evaluation.

Figure 3. A generalized workflow for the development of piperidin-4-one therapeutics.

Conclusion

Novel piperidin-4-one compounds represent a rich and versatile source of potential therapeutic agents with diverse applications in oncology, infectious diseases, inflammation, and neuroprotection. The synthetic tractability of the piperidin-4-one scaffold allows for the generation of focused libraries to explore structure-activity relationships and optimize biological activity. This technical guide has provided a comprehensive overview of the current state of research in this field, including detailed experimental protocols, quantitative data, and mechanistic insights. It is anticipated that continued investigation into this promising class of compounds will lead to the development of novel and effective therapies for a range of human diseases.

References

- 1. Anticarcinogenic Potency of EF24: An Overview of Its Pharmacokinetics, Efficacy, Mechanism of Action, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities of EF24, a Novel Curcumin Analog: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Synthesis and Spectral Characterization of Thiosemicarbazone and Hydrazone Derivatives of 6-(4-Chlorophenyl)-3-Ethyl-2-(4-Methoxyphenyl) Piperidin-4-One: Computational, Antibacterial, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of piperlongumine analogues and discovery of nuclear factor erythroid 2-related factor 2 (Nrf2) activators as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Anticancer Activity of an Imageable Curcuminoid 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. selleckchem.com [selleckchem.com]

- 23. Synthesis of piperlongumine analogues and discovery of nuclear factor erythroid 2-related factor 2 (Nrf2) activators as potential neuroprotective agents. | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

1,2,5-Trimethylpiperidin-4-one: A Comprehensive Technical Guide for its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,5-trimethylpiperidin-4-one, a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of various organic molecules, particularly those with significant biological activities. This document covers its synthesis, chemical properties, and key applications, with a focus on its role in the development of pharmaceuticals.

Introduction

This compound is a derivative of piperidin-4-one, a six-membered heterocyclic ring containing a nitrogen atom. The presence of a ketone functional group and three methyl substituents on the piperidine ring imparts unique stereochemical and reactive properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its primary application lies in the pharmaceutical and agrochemical industries as a starting material for more complex molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [4] |

| CAS Number | 7516-33-8 | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 56 °C at 3 mmHg | [5] |

| Refractive Index (n²⁰D) | 1.4610 | [5] |

| SMILES | CC1CC(=O)C(CN1C)C | [4] |

| InChI | InChI=1S/C8H15NO/c1-6-5-9(3)7(2)4-8(6)10/h6-7H,4-5H2,1-3H3 | [4] |

Synthesis of this compound

The synthesis of this compound has been a subject of interest due to its utility as a precursor to the opioid analgesic Promedol.[6][7] An efficient and technologically convenient method for its preparation has been developed, offering high yields and improved safety profiles compared to older methods that utilized hazardous reagents like metallic potassium.[6]

The synthesis involves the reaction of a monochlorinated ketone with an aqueous solution of methylamine. This approach is advantageous as it uses a readily available technical product, monochloroketone, and a non-flammable solvent, methylene chloride, which significantly reduces the risk of fire and explosion.[6] The overall workflow simplifies the process by eliminating several steps like extraction and drying, leading to a more environmentally friendly and cost-effective synthesis.[6]

The following protocol is based on a patented method for the synthesis of this compound.[5]

Materials:

-

Isopropenyl-2-chloropropylketone (in methylene chloride)

-

31% aqueous solution of methylamine

-

Methylene chloride

-

Four-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer.

Procedure:

-

Charge a four-necked round-bottom flask with 90 ml (27.9 g, 0.9 mol) of a 31% aqueous solution of methylamine.

-

Gradually add 197.5 g of a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (50.36 g, 0.4 mol of the ketone) to the methylamine solution at a temperature of 20-30 °C.

-

After the addition is complete, maintain the reaction mixture at a temperature of 40-45 °C with constant stirring for 2 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the lower organic layer and transfer it to a distillation flask. The aqueous layer can be discarded.

-

Distill off the methylene chloride from the organic layer at atmospheric pressure.

-

The residue is then subjected to vacuum distillation to yield the pure product.

Yield and Characterization:

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of biologically active molecules. Its ketone functionality allows for a wide range of chemical transformations, including reductions, nucleophilic additions, and condensations.

A primary application of this compound is in the synthesis of the opioid analgesic Promedol.[6] The synthesis involves the reaction of the piperidinone with a Grignard reagent followed by esterification. This highlights the importance of the ketone group as a handle for introducing further chemical complexity.

While detailed experimental protocols for the industrial synthesis of Promedol are proprietary, the general transformation involves a nucleophilic addition of a phenyl group to the carbonyl carbon, followed by esterification of the resulting tertiary alcohol.

The piperidin-4-one scaffold is present in a wide range of pharmacologically active compounds, exhibiting activities such as:

-

Antimicrobial: Derivatives of piperidin-4-one have shown significant antibacterial and antifungal properties.[3][8]

-

Anticancer: Certain piperidin-4-one analogs have demonstrated cytotoxic effects against various cancer cell lines.[9][10][11]

-

Anti-HIV: The piperidin-4-one nucleus is considered a potential pharmacophore for the development of anti-HIV agents.[1]

While specific examples of these activities for derivatives of this compound are not extensively reported in publicly available literature, the general reactivity of the core structure suggests its potential in developing novel candidates in these therapeutic areas.

Key Reactions and Transformations

The chemical reactivity of this compound is dominated by its ketone functional group. This allows for a variety of transformations to build molecular complexity.

The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles such as Grignard reagents, organolithium compounds, and acetylides. This reaction is fundamental for creating new carbon-carbon bonds and introducing diverse substituents at the 4-position. The synthesis of Promedol is a prime example of this reactivity.

The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is often a key step in the synthesis of more complex piperidine derivatives.

The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as the aldol condensation or the Mannich reaction. These reactions are useful for forming larger, more complex molecular architectures.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with its most notable application being the synthesis of the analgesic drug Promedol. Its straightforward synthesis and the reactivity of its ketone functionality provide a robust platform for the creation of a wide array of more complex molecules. While the full potential of this specific substituted piperidinone in the development of other classes of therapeutic agents is still being explored, the known biological activities of the broader piperidin-4-one class suggest that it remains a promising scaffold for future drug discovery and development efforts. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]

- 6. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1,2,5-Trimethylpiperidin-4-one: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

1,2,5-Trimethylpiperidin-4-one is a key synthetic intermediate, most notably in the production of the opioid analgesic Promedol. Its chemical structure, a substituted piperidin-4-one, places it within a class of compounds that have been of significant interest to medicinal chemists for decades due to their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound, presenting detailed experimental protocols, comparative quantitative data, and logical workflows of the primary synthetic routes.

Historical Context: The Rise of Substituted Piperidin-4-ones

The development of synthetic routes to piperidin-4-ones was driven by the quest for novel therapeutic agents. Early methods for the synthesis of the core piperidin-4-one scaffold laid the groundwork for the later synthesis of more complex derivatives like this compound.

One of the earliest and most fundamental methods is the Petrenko-Kritschenko piperidone synthesis , first described in the early 20th century.[3][4][5] This multicomponent reaction involves the condensation of an acetonedicarboxylic acid ester with an aldehyde and an amine, providing a versatile route to symmetrically substituted 4-piperidones.[3][4][5]

Another foundational method is the Mannich reaction , a three-component condensation of a compound with an active hydrogen, formaldehyde, and a primary or secondary amine.[6] This reaction proved to be a valuable tool for the synthesis of a wide array of β-amino ketones, including various piperidin-4-one derivatives.[7][8]

While the exact date and discoverer of the first synthesis of this compound are not clearly documented in the readily available literature, its synthesis is intrinsically linked to the development of Promedol in the mid-20th century. The pursuit of potent analgesics spurred the development of efficient synthetic pathways to this key intermediate.

Key Synthetic Methodologies

Two principal methods for the synthesis of this compound have been prominently described: the Dieckmann condensation and a more recent, improved method involving a chlorinated ketone.

Dieckmann Condensation

An older and multi-stage method for the production of this compound utilizes the Dieckmann condensation.[9] This intramolecular cyclization of a diester is a classic method for forming five- and six-membered rings.[10] In this synthesis, methyl methacrylate and methyl crotonate are reacted with methylamine to form a diester intermediate, which then undergoes cyclization.[9]

This method, however, suffers from several drawbacks, including a lengthy process, the use of hazardous reagents like metallic potassium or alkali metal amides, and a relatively low yield of 33%.[9]

Experimental Protocol (Dieckmann Condensation):

Improved Synthesis from a Chlorinated Ketone

A more modern and efficient method for the synthesis of this compound was developed to overcome the limitations of the Dieckmann condensation. This method involves the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[9] This improved process is characterized by a significantly higher yield, shorter reaction time, and the avoidance of highly flammable and explosive reagents.[9]

Experimental Protocol (Improved Synthesis): [9]

-

Reaction Setup: A four-necked round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer is placed in a water bath.

-

Initial Charge: 90 ml (27.9 g, 0.9 mol) of a 31% aqueous solution of methylamine is added to the reactor.

-

Addition of Chlorinated Ketone: 197.5 g of a 25.5% solution of isopropenyl-2-chloropropylketone in methylene chloride (50.36 g, 0.4 mol of the monochloroketone) is gradually added to the methylamine solution while maintaining the temperature between 20-30 °C.

-

Reaction: The reaction mixture is then heated to 40-45 °C and stirred continuously for 2 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The lower organic layer is separated.

-

Purification: The methylene chloride is removed from the organic layer by distillation at atmospheric pressure. The resulting residue is then distilled under vacuum to yield this compound.

This method results in a significantly higher yield of approximately 84.9%.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.

| Parameter | Dieckmann Condensation | Improved Synthesis from Chlorinated Ketone |

| Starting Materials | Methyl methacrylate, methyl crotonate, methylamine | Isopropenyl-2-chloropropylketone, methylamine |

| Yield | 33%[9] | 84.9%[9] |

| Reaction Temperature | Not specified in detail | 40-45 °C[9] |

| Reaction Time | Described as a lengthy process[9] | 2 hours[9] |

| Key Reagents | Metallic potassium or alkali metal amides[9] | Aqueous methylamine, methylene chloride[9] |

| Disadvantages | Multi-stage, low yield, use of hazardous materials[9] | - |

Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the two main synthetic routes to this compound.

Conclusion

The synthesis of this compound has evolved from classic, multi-step procedures like the Dieckmann condensation to more efficient and safer modern methods. The improved synthesis utilizing a chlorinated ketone offers significant advantages in terms of yield, reaction time, and safety, making it a more viable route for industrial-scale production. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the historical context and practical methodologies for the synthesis of this important pharmaceutical intermediate. The provided experimental protocols and comparative data serve as a valuable resource for laboratory synthesis and process optimization.

References

- 1. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]

- 6. oarjbp.com [oarjbp.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Carbonyl Group Reactivity of 1,2,5-Trimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical reactivity of the carbonyl group in 1,2,5-trimethylpiperidin-4-one. This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the opioid analgesic Promedol.[1] Understanding the specific reactions of its ketone functionality is crucial for the development of efficient synthetic routes and novel derivatives. This document details common synthetic methodologies, key reactions such as reduction and nucleophilic addition, stereochemical considerations, and relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound is a critical first step for its subsequent use. Various methods have been developed, each with distinct advantages and disadvantages regarding yield, scalability, and safety.

One historically significant approach is based on the Dieckmann cyclization of diesters.[1] However, this multi-step process often suffers from low yields (around 33%) and involves hazardous reagents like metallic potassium.[1] A more contemporary and efficient method involves the reaction of an isopropenyl-2-chloropropylketone with an aqueous solution of methylamine.[1] This method offers a higher yield, shorter reaction times, and improved safety by using methylene chloride as a solvent, which is non-flammable.[1]

Table 1: Comparison of Synthetic Methods

| Method | Key Reactants | Key Conditions | Reported Yield | Advantages | Disadvantages |

| Dieckmann Cyclization | Methyl methacrylate, methyl crotonate, methylamine | Cyclization of diesters | ~33% | Established method | Multi-stage, low yield, hazardous reagents (e.g., metallic potassium)[1] |

| Monochloroketone Method | Isopropenyl-2-chloropropylketone, aqueous methylamine | Methylene chloride solvent, 40-45°C | Higher than Dieckmann | Improved yield, shorter process, safer solvent, fewer steps[1] | Requires specific starting monochloroketone |

Experimental Protocol: Synthesis via Monochloroketone Method

This protocol is adapted from the principles described in the literature.[1]

-

Preparation: A solution of isopropenyl-2-chloropropylketone in methylene chloride is prepared.

-

Reaction: An aqueous solution of methylamine (2-2.25 molar equivalent) is added to the ketone solution.

-

Temperature Control: The reaction mixture is maintained at a temperature of 40-45°C for approximately 2-3 hours.

-

Work-up: After the reaction is complete, the organic layer is separated. The use of methylene chloride facilitates a clean separation without the need for extraction with flammable solvents like diethyl ether.

-

Purification: The organic layer is subjected to vacuum distillation to remove the solvent and purify the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₁₅NO | [2][3] |

| Molecular Weight | 141.21 g/mol | [2][3] |

| CAS Number | 7516-33-8 | [2] |

| Boiling Point | 2030.36 °C (Predicted) | [3] |

| SMILES | CC1CC(=O)C(CN1C)C | [2] |

Spectroscopic analysis is essential for the characterization of this molecule.

Table 3: Spectroscopic Data Summary

| Technique | Key Features | Reference |

| Mass Spectrometry (MS) | Molecular Ion Peak consistent with C₈H₁₅NO | [2][4] |

| Nuclear Magnetic Resonance (NMR) | Signals corresponding to methyl, methylene, and methine protons and carbons in the piperidine ring | [2][4] |

| Infrared (IR) Spectroscopy | Strong absorption band characteristic of a ketone carbonyl (C=O) group | [5] |

Reactivity of the Carbonyl Group

The carbonyl group in this compound is the primary site of reactivity. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[6][7] This reactivity is central to its utility as a synthetic building block.

Caption: General mechanism of nucleophilic addition at the carbonyl carbon.

Reduction Reactions

The most common reaction of the carbonyl group is its reduction to a secondary alcohol, yielding 1,2,5-trimethylpiperidin-4-ol. This transformation is typically achieved using hydride-based reducing agents.

-

Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for this purpose.[6]

-

Stereochemistry: The reduction of the prochiral ketone creates a new stereocenter at the C4 position. Due to the presence of existing stereocenters at C2 and C5, the reaction produces a mixture of diastereomeric alcohols (often referred to as α and β isomers or cis and trans isomers relative to the existing methyl groups). The ratio of these diastereomers is dependent on the steric hindrance posed by the axial/equatorial positions of the methyl groups at C2 and C5, which directs the approach of the hydride reagent.

Nucleophilic Addition of Carbon Nucleophiles

Reactions with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, extend the carbon skeleton and produce tertiary alcohols. This is a key step in the synthesis of prodine-type analgesics.

-

Example: Reaction with phenylmagnesium bromide introduces a phenyl group at the C4 position, forming a precursor to the drug Promedol.

-

Stereoselectivity: Similar to reduction, the addition of these larger nucleophiles is subject to steric control, leading to a mixture of diastereomeric tertiary alcohols. The stereochemistry of these products has been extensively studied, with chair conformations being the preferred arrangement.[8]

Table 4: Key Reactions of the Carbonyl Group

| Reaction Type | Reagent | Product Type | Key Features |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Forms diastereomeric alcohols[6] |

| Grignard Reaction | Phenylmagnesium bromide | Tertiary Alcohol | Key step in Promedol synthesis; forms diastereomers |

| Cyanohydrin Formation | KCN/H⁺ | Cyanohydrin | Lengthens the carbon chain by one carbon[6] |

| Condensation | Hydroxylamine (NH₂OH) | Oxime | Forms C=N bond |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: this compound is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Cooling: The solution is cooled in an ice bath to 0-5°C to control the reaction rate.

-

Addition of Reductant: Sodium borohydride is added portion-wise to the stirred solution.

-

Reaction: The reaction is allowed to proceed at low temperature and then warmed to room temperature and stirred until completion (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by the slow addition of water or dilute acid to destroy excess NaBH₄.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization to separate the diastereomers.

Caption: Diastereomer formation from the reduction of the C4 carbonyl.

Application in Drug Development: The Synthesis of Promedol

This compound is famously known as a precursor to Promedol (Trimeperidine), a synthetic opioid analgesic. The synthesis leverages the reactivity of the carbonyl group.

-

Grignard Reaction: The ketone undergoes a Grignard reaction with phenylmagnesium bromide to form 1,2,5-trimethyl-4-phenylpiperidin-4-ol.

-

Esterification: The resulting tertiary alcohol is then esterified, typically with propionyl chloride or propionic anhydride, to yield the active pharmaceutical ingredient, Promedol.

The specific stereoisomer of the intermediate alcohol used in the esterification step is crucial for the final drug's efficacy and safety profile.

Caption: Synthetic pathway from the piperidone intermediate to Promedol.

Conclusion

The carbonyl group of this compound dictates its chemical utility, primarily through nucleophilic addition and reduction reactions. Its position within a substituted piperidine ring introduces significant stereochemical considerations that must be managed in any synthetic application. For researchers and drug developers, a thorough understanding of this reactivity is essential for optimizing the synthesis of established pharmaceuticals like Promedol and for exploring novel bioactive molecules derived from this versatile scaffold. The methodologies and principles outlined in this guide serve as a foundational resource for these endeavors.

References

- 1. RU2123495C1 - Method of synthesis of 1,2,5-trimethyl-4-piperidone - Google Patents [patents.google.com]

- 2. 1,2,5-Trimethyl-4-piperidinone | C8H15NO | CID 551042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7516-33-8 | HAA51633 [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. studymind.co.uk [studymind.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stereochemistry of the four diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 1,2,5-Trimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2,5-Trimethylpiperidin-4-one, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding these properties is critical for its handling, formulation, and the development of robust synthetic processes. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to provide a reliable predictive framework.

Core Concepts: Physicochemical Properties

This compound is a cyclic ketone and a tertiary amine with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol .[2][3][4][5] Its structure, featuring a polar carbonyl group and a basic nitrogen atom, alongside a nonpolar hydrocarbon backbone, governs its solubility and stability characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [2][3][4] |

| Molecular Weight | 141.21 g/mol | [2][3][4][5] |

| Appearance | Colorless liquid (predicted) | [1] |

| Boiling Point | 203.362 °C at 760 mmHg | [1] |

| Density | 0.917 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.7 - 0.8535 | [2][6] |

The predicted LogP value suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to be soluble in a range of organic solvents.

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble to Soluble | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. However, the hydrocarbon structure may limit miscibility with water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Favorable dipole-dipole interactions with the carbonyl group are expected. |